4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate
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Overview
Description
4-(N-(((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE is a complex organic compound with the molecular formula C20H20N4O3S . This compound is notable for its unique structure, which includes a benzimidazole moiety, a thioacetyl group, and an ethanehydrazonoyl linkage. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(N-(((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can occur at the benzimidazole ring or the phenyl acetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
4-(N-(((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(N-(((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The thioacetyl group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-(N-(((1- (4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
Uniqueness
4-(N-(((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[4-[(E)-C-methyl-N-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C20H20N4O3S/c1-13(15-8-10-16(11-9-15)27-14(2)25)22-23-19(26)12-28-20-21-17-6-4-5-7-18(17)24(20)3/h4-11H,12H2,1-3H3,(H,23,26)/b22-13+ |
InChI Key |
DDRXPCATBFODOO-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=C(C=C3)OC(=O)C |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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